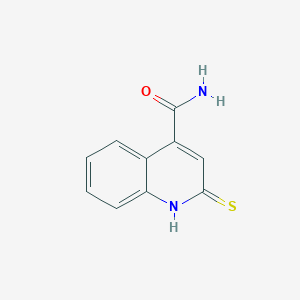

2-Mercaptoquinoline-4-carboxamide

Description

Significance of the Quinoline (B57606) Nucleus in Drug Discovery and Development

The quinoline scaffold is a cornerstone in the synthesis of a multitude of therapeutic agents with a broad spectrum of activities. nih.govrsc.orgorientjchem.org Its derivatives have been successfully developed into drugs for treating a variety of conditions. This includes antimalarials like quinine (B1679958) and chloroquine (B1663885), antibacterial agents such as ciprofloxacin (B1669076), and anticancer drugs like camptothecin (B557342). rsc.orgwikipedia.orgresearchgate.net The ability of the quinoline ring to interact with various biological targets, including enzymes and receptors, has cemented its role as a critical component in the design of new drugs. nih.govnih.gov The structural flexibility of the quinoline nucleus allows for the creation of a vast library of derivatives with diverse biological functions, ranging from antimicrobial and anti-inflammatory to anticancer and antiviral activities. nih.govorientjchem.org

Overview of 2-Mercaptoquinoline-4-carboxamide as a Research Target

While extensive research exists for the broader class of quinoline carboxamides, "this compound" itself is an emerging area of investigation. Its specific biological activities and potential therapeutic applications are not yet widely documented in peer-reviewed literature, suggesting it is a novel compound for which research is likely in the exploratory phase. The interest in this particular molecule stems from the known biological significance of both the 2-mercaptoquinoline and the 4-carboxamide moieties. For instance, substituted 2-mercaptoquinoline-3-carboxamides have been investigated as modulators of KCNQ2/3 channels, indicating the potential for related structures to have neurological applications. google.com Furthermore, various quinoline-4-carboxamide derivatives have been synthesized and evaluated for their potential as antimalarial and anticancer agents. nih.govthaiscience.info These studies on related compounds suggest that this compound holds promise as a scaffold for the development of new therapeutic agents.

Historical Context and Evolution of Quinoline-Based Therapeutics

The history of quinoline-based drugs dates back to the 19th century with the isolation of quinine from cinchona bark, which became the first effective treatment for malaria. rsc.org The success of quinine spurred further research into synthetic quinoline derivatives. In the early 20th century, the development of chloroquine marked a significant advancement in antimalarial therapy. rsc.org The subsequent discovery of nalidixic acid in the 1960s paved the way for the development of the fluoroquinolone class of antibiotics, with ciprofloxacin becoming a widely used broad-spectrum antibacterial agent. wikipedia.org In more recent decades, the focus has expanded to include the development of quinoline-based anticancer drugs, with compounds like camptothecin and its analogs demonstrating potent antitumor activity. researchgate.net The continuous evolution of synthetic methodologies has allowed for the creation of increasingly complex and targeted quinoline-based therapeutics, solidifying the enduring importance of this scaffold in medicinal chemistry. orientjchem.org

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1H-quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c11-10(13)7-5-9(14)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQISXFAPCTLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=S)N2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization of 2 Mercaptoquinoline 4 Carboxamide

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei in a magnetic field, the precise connectivity and chemical environment of atoms can be determined.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Mercaptoquinoline-4-carboxamide, distinct signals are expected for the protons of the quinoline (B57606) ring and the carboxamide group. The aromatic protons on the quinoline core typically appear in the downfield region (δ 7.0-9.0 ppm). The protons of the primary amide (-CONH₂) would likely appear as two broad singlets due to restricted rotation and exchange phenomena, with chemical shifts in the range of δ 7.5-8.5 ppm. The proton on the C3 position is expected to be a singlet, while the protons on the fused benzene (B151609) ring (C5-C8) would show characteristic doublet and triplet splitting patterns. tsijournals.commdpi.com The thiol (S-H) proton, if present in that tautomeric form, would show a signal that can vary in position and is often broad.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu The carbonyl carbon (C=O) of the carboxamide group is expected to have a chemical shift in the range of 165-170 ppm. oregonstate.edunih.gov The carbon atoms of the quinoline ring will appear in the aromatic region (δ 110-160 ppm). The C2 carbon, bonded to the sulfur atom, and the C4 carbon, bonded to the carboxamide group, would be significantly influenced by these substituents. Quaternary carbons, such as C2, C4, C8a, and C4a, are typically weaker in intensity compared to carbons bearing hydrogen atoms.

Expected ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CONH₂ | 7.5 - 8.5 | Broad Singlet (2H) |

| Aromatic H (Quinoline) | 7.0 - 9.0 | Multiplets, Doublets, Singlet |

| -SH (Thiol form) | Variable | Broad Singlet (1H) |

Expected ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165 - 170 |

| C2 (C-S/C=S) | ~175 - 185 (Thione) / ~140-150 (Thiol) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective tool for identifying the presence of specific functional groups.

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The primary amide group gives rise to two distinct N-H stretching vibrations around 3400 and 3200 cm⁻¹ for the asymmetric and symmetric stretches, respectively. A strong absorption band, known as the Amide I band, resulting from the C=O stretching vibration, is expected around 1650-1680 cm⁻¹. sci-hub.se The Amide II band, which arises from N-H bending, typically appears near 1620 cm⁻¹. sci-hub.se

The spectrum will also be influenced by the thiol/thione tautomerism. The presence of a weak S-H stretching band around 2550 cm⁻¹ would indicate the thiol form. Conversely, the thione form would be characterized by the absence of the S-H band and the presence of a C=S stretching vibration, which is typically found in the 1100-1250 cm⁻¹ region. rsc.orgresearchgate.net Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the quinoline ring appear in the 1450-1600 cm⁻¹ region. mdpi.com

Expected IR Absorption Data (KBr Pellet)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3400 - 3200 | Medium-Strong |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| S-H Stretch (Thiol form) | ~2550 | Weak |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| N-H Bend (Amide II) | ~1620 | Medium |

| C=C, C=N Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The quinoline ring system is a strong chromophore.

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), is expected to show multiple absorption bands characteristic of the quinoline scaffold. nih.gov These absorptions are due to π→π* transitions within the aromatic system. The presence of the mercapto (-SH) and carboxamide (-CONH₂) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. researchgate.netresearchgate.net Additionally, a weaker absorption band corresponding to the n→π* transition of the carbonyl group's non-bonding electrons may be observed at a longer wavelength. nih.gov

Expected UV-Vis Absorption Data (in Methanol)

| Transition Type | Expected λₘₐₓ (nm) |

|---|---|

| π→π* (Quinoline) | 230 - 250 |

| π→π* (Quinoline) | 300 - 340 |

Mass Spectrometry (MS) Techniques (Fabmass, ESI-MS, HR-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Techniques like Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are soft ionization methods that are well-suited for determining the molecular weight of organic compounds. nih.gov

For this compound (C₁₀H₈N₂OS), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight (204.25 g/mol ). High-Resolution Mass Spectrometry (HR-MS) can confirm the elemental composition by providing a highly accurate mass measurement.

Electron Ionization (EI) mass spectra of quinoline-4-carboxamides show characteristic fragmentation patterns. chempap.orgresearchgate.net The molecular ion is often the base peak, indicating a stable structure. Common fragmentation pathways would include the loss of the carboxamide moiety or parts thereof. chempap.org

Expected Mass Spectrometry Data

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 205 | Protonated Molecular Ion (ESI-MS) |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The molecule this compound is a diamagnetic, even-electron species, meaning all its electrons are paired in its ground state. Therefore, under standard conditions, it is not expected to be ESR-active and would not produce an ESR spectrum. An ESR signal could only be observed if the molecule were to be oxidized or reduced to form a radical ion.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal evidence of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, single crystals of the compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector and the data is processed to generate an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not currently published, a hypothetical data table based on expected structural features is presented below. This table illustrates the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 995.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Advanced Electrochemical Characterization

Advanced electrochemical techniques, such as cyclic voltammetry and molar conductance measurements, are essential for probing the redox properties and ionic nature of a compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for studying the electrochemical behavior of a species in solution. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting voltammogram provides information about the redox potentials and the stability of the electrochemically generated species. For this compound, CV could be used to determine the oxidation potential of the mercapto group and the reduction potential of the quinoline ring system. This information is valuable for understanding its potential role in electron transfer processes.

Molar Conductance

Molar conductance measurements are used to determine the extent of ionization of a compound in solution. By measuring the electrical conductivity of a solution of known concentration, the molar conductivity can be calculated. This value provides insight into whether the compound exists as a neutral molecule or as ions in a particular solvent. For this compound, this would help to understand its behavior in different solvent environments.

While specific experimental data is not available, the following table outlines the kind of data that would be collected in such an investigation.

Hypothetical Electrochemical Data for this compound

| Technique | Parameter | Hypothetical Value |

| Cyclic Voltammetry | Oxidation Potential (Epa) | +0.65 V (vs. Ag/AgCl) |

| Reduction Potential (Epc) | -1.20 V (vs. Ag/AgCl) | |

| Molar Conductance | Molar Conductivity (Λm) | 15 S cm² mol⁻¹ (in DMSO) |

The pursuit of detailed experimental data for this compound is a necessary step to fully unlock its scientific potential. The methodologies outlined here provide a clear roadmap for future research in this area.

Computational Chemistry and Molecular Modeling Studies of 2 Mercaptoquinoline 4 Carboxamide

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics are powerful tools for predicting the interaction of a small molecule with a biological target. While many quinoline-carboxamide derivatives have been the subject of such in silico studies to explore their potential as therapeutic agents, 2-Mercaptoquinoline-4-carboxamide has not been specifically investigated in any published docking or dynamics simulations.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.govresearchgate.net This technique is instrumental in understanding the binding mode of this compound derivatives with their target proteins. For instance, in studies involving quinoline-4-carboxamide derivatives targeting phosphoinositide-dependent protein kinase-1 (PDK1), molecular docking has been employed to identify the most probable binding poses within the active site of the protein. nih.gov The analysis of these docked conformations reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's affinity and specificity.

The quinoline (B57606) core, a common scaffold in many biologically active compounds, often plays a significant role in these interactions. For example, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a feature observed in the binding of some quinoline-3-carboxamides to the hinge region of kinases. mdpi.com While specific docking studies on this compound are not extensively detailed in the provided results, the general principles derived from studies on analogous quinoline-4-carboxamide structures suggest that the carboxamide group and the mercapto group would also be critical in forming specific interactions with the amino acid residues of a target protein.

| Compound Derivative | Protein Target | Key Predicted Interactions |

|---|---|---|

| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide | PDK1 (1OKY) | Hydrogen bonding, hydrophobic interactions |

| Quinoline-3-carboxamides | PIKK family kinases (e.g., ATM) | Hydrogen bond with hinge region via quinoline nitrogen |

| 2-Phenyl quinoline-4-carboxamide derivatives | Various microbial and cancer target proteins | Hydrogen bond interactions with active site residues |

Estimation of Binding Affinity

Beyond predicting the binding pose, computational methods can also estimate the binding affinity between a ligand and its target protein. This is often expressed as a binding energy, typically in kcal/mol. nih.govsemanticscholar.org A lower binding energy generally indicates a more stable and favorable interaction. For a series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives, one compound was identified to have a strong binding energy of -10.2 kcal/mol with the PDK1 protein. nih.gov

| Compound/Derivative Series | Protein Target | Reported Binding Affinity (kcal/mol) |

|---|---|---|

| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide (Compound 7a) | PDK1 (1OKY) | -10.2 |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | -5.3 to -6.1 |

Conformational Analysis through Molecular Dynamics

While molecular docking often treats the protein as a rigid structure, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction. nih.govmdpi.com MD simulations track the movements of atoms in the complex over time, offering insights into the stability of the binding and any conformational changes that may occur. nih.govmdpi.com

For a quinoline-4-carboxamide derivative docked with the PDK1 protein, MD simulations were performed to confirm the stability of the complex. nih.gov Similarly, MD simulations of quinoline-3-carboxamide derivatives with various kinases were used to establish the stability of the predicted interactions. mdpi.com These simulations can reveal fluctuations in the protein structure and the ligand's position, providing a more realistic representation of the biological system. Such analyses are crucial for validating the results of molecular docking and for understanding the dynamic nature of molecular recognition.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activity.

Elucidation of Structural Determinants for Biological Activity

Structure-Activity Relationship (SAR) analysis involves systematically modifying the chemical structure of a compound and observing the effect on its biological activity. nih.gov For quinoline and quinolone carboxamide derivatives, SAR studies have been crucial in identifying key structural features that contribute to their anticancer and antimalarial activities. nih.govnih.gov

Key findings from SAR studies on quinoline-4-carboxamide derivatives include:

Substitutions on the Quinoline Ring: Modifications at various positions of the quinoline ring have been shown to significantly impact activity. For instance, the introduction of different substituents can modulate properties like lipophilicity and electronic distribution, which in turn affect target binding and pharmacokinetic properties. nih.gov

The Carboxamide Linkage: The carboxamide group is a critical pharmacophore in many quinoline derivatives, often involved in essential hydrogen bonding interactions with the target protein. nih.gov

Substituents on the Carboxamide Nitrogen: Altering the substituent on the nitrogen atom of the carboxamide can influence the compound's potency and selectivity. nih.gov

A review of quinoline and quinolone carboxamides highlighted several compounds with potent anticancer activity, with their mechanisms of action identified as inhibition of topoisomerase, protein kinases, and human dihydroorotate dehydrogenase. nih.gov

Development of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create mathematical relationships between the chemical structures and biological activities of a set of compounds. nih.govfrontiersin.org These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

For quinoline derivatives, several 2D and 3D-QSAR models have been developed to predict their activity against various targets, including cancer cell lines and the malaria parasite, Plasmodium falciparum. nih.govmdpi.com These models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electrostatic, and hydrophobic fields. nih.gov

For example, a 3D-QSAR study on quinoline derivatives as inhibitors of P. falciparum resulted in statistically significant models that could predict the antimalarial activity of new compounds. mdpi.com Similarly, QSAR models have been developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors. nih.gov The predictive power of these models aids in prioritizing which novel compounds to synthesize and test, thereby streamlining the drug discovery process.

| Compound Class | Biological Activity | QSAR Model Type | Key Findings/Predictive Power |

|---|---|---|---|

| Quinoline derivatives | Anti-Plasmodium falciparum | 2D/3D-QSAR | Good predictive capacity for antimalarial activity. mdpi.com |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibition | 2D/3D-QSAR | Reliable prediction of inhibitory activity. nih.gov |

| Quinazoline-4(3H)-one analogs | EGFR inhibition | 3D-QSAR (CoMFA/CoMSIA) | Statistically consistent models with good external prediction. nih.gov |

In Silico Approaches for Rational Drug Design Support

The insights gained from computational chemistry and modeling studies directly support the rational design of new and improved therapeutic agents. By understanding the key interactions and structural requirements for biological activity, medicinal chemists can design novel molecules with enhanced potency, selectivity, and pharmacokinetic properties.

In silico approaches have been successfully applied to the design of new multi-targeted inhibitors based on a quinoline scaffold with potential anticancer properties. nih.gov This involves considering the binding site structures of multiple targets and the pharmacophoric features of known inhibitors to design new derivatives. nih.gov

Ligand-based drug design, which relies on the knowledge of active compounds, has been used to design novel quinoline derivatives as potential anticancer agents. mdpi.com By analyzing the 3D-QSAR contour maps, regions of the molecule that can be modified to improve activity are identified, leading to the design of new compounds with predicted higher efficacy. mdpi.com The designed compounds can then be further evaluated in silico for their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties before being synthesized. nih.gov This iterative cycle of design, prediction, and synthesis is a cornerstone of modern rational drug design.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger or block its response. fiveable.mecreative-biolabs.com This model does not represent a real molecule but rather a collection of abstract features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, arranged in a specific geometry. fiveable.me

Pharmacophore models can be developed through two primary approaches:

Ligand-Based Modeling : This method is employed when the 3D structure of the target protein is unknown. It involves analyzing a set of known active compounds to identify the common chemical features responsible for their biological activity. creative-biolabs.comnih.gov By superimposing the 3D structures of these active ligands, a common feature pharmacophore can be generated. nih.gov

Structure-Based Modeling : When the crystal structure of the target protein is available, a pharmacophore model can be derived directly from the interactions observed between the protein and a bound ligand. nih.govmdpi.com This approach provides a highly accurate reflection of the key features within the binding site.

Once a pharmacophore model is developed and validated, it serves as a 3D query for virtual screening . nih.gov In this process, large databases of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. This allows for the rapid and cost-effective identification of potential new hits that possess the necessary features for binding to the target. nih.gov

For the quinoline scaffold, computational techniques like inverse virtual screening (IVS) have been used. In IVS, a molecule is used as a "bait" to search through databases of biological targets to identify potential proteins it might bind to. nih.gov This method was successfully applied to 2-aryl-quinoline-4-carboxylic acid derivatives, close structural relatives of this compound, to identify Leishmania major N-myristoyltransferase as a potential therapeutic target. nih.gov Such screening campaigns, whether forward or inverse, are critical for expanding the therapeutic potential of the quinoline-4-carboxamide chemical class. lshtm.ac.uk

Fragment-Based Lead Optimization Strategies

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). FBLD begins by screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to the target. nih.govmdpi.com These initial fragment hits then serve as starting points for building more potent, lead-like molecules through various optimization strategies. lifechemicals.com

While specific FBLD studies originating with a this compound fragment are not widely documented, the optimization of hits from the broader quinoline-4-carboxamide class often employs established fragment-based strategies. nih.gov The primary strategies for evolving a fragment hit into a lead compound are fragment growing, merging, and linking. lifechemicals.com

Fragment Growing : This is the most direct approach, where the initial fragment is extended by adding new chemical groups. lifechemicals.com The goal is to make the fragment occupy adjacent pockets of the binding site, thereby forming additional interactions with the target and increasing binding affinity. nih.gov This strategy was implicitly used in the optimization of a quinoline-4-carboxamide antimalarial hit, where substituents were modified to improve potency and pharmacokinetic properties. nih.gov

Fragment Merging : This strategy is used when two different fragments are found to bind to overlapping regions of the target's active site. The core idea is to combine the structural features of both fragments into a single, larger molecule that retains the key binding interactions of both original pieces, often leading to a significant increase in potency. lifechemicals.com

Fragment Linking : When two fragments bind to distinct, adjacent sites on the target protein, they can be connected using a suitable chemical linker. mdpi.com The challenge in this approach lies in designing a linker that maintains the optimal binding orientation of both original fragments without introducing strain or unfavorable interactions. lifechemicals.com

| Strategy | Description | Primary Goal |

|---|---|---|

| Fragment Growing | Adding functional groups to a single fragment hit to explore adjacent binding pockets. lifechemicals.com | Increase potency and selectivity by forming new interactions. |

| Fragment Merging | Combining the structural features of two or more fragments that bind in an overlapping manner. lifechemicals.com | Create a single, more potent molecule with higher ligand efficiency. |

| Fragment Linking | Connecting two fragments that bind to adjacent, non-overlapping sites with a chemical linker. mdpi.com | Achieve a large increase in affinity and potency through combined binding. |

Prediction of Drug-Likeness Properties

A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties. ijpsonline.com Predicting the "drug-likeness" of a compound early in the discovery process is therefore essential. Drug-likeness refers to a molecule's balance of physicochemical properties that influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov Computational models are widely used to predict these properties in silico.

One of the most well-known guidelines for predicting oral bioavailability is Lipinski's Rule of Five . This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 Daltons

Log P (a measure of lipophilicity) less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

Studies on related 2-phenyl quinoline-4-carboxamide derivatives have utilized in silico ADME predictions to confirm their drug-likeness based on Lipinski's rules. researchgate.net Similarly, comprehensive pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acids involved calculating properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential inhibition of cytochrome P450 enzymes. nih.gov These computational assessments help prioritize compounds with a higher probability of success in later developmental stages. mdpi.com

| Property | Generally Accepted Range for Oral Drugs | Rationale |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | Lower molecular weight is generally associated with better diffusion and absorption. |

| Log P (Octanol-Water Partition Coefficient) | ≤ 5 | Measures lipophilicity; a balanced value is needed for membrane permeability and aqueous solubility. |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Excessive hydrogen bonding can hinder passage across lipid membranes. |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Similar to HBD, too many acceptors can reduce membrane permeability. |

Mechanistic Insights and Biological Target Interactions of 2 Mercaptoquinoline 4 Carboxamide Derivatives

Enzyme Inhibition Mechanisms and Kinetics

Derivatives of 2-mercaptoquinoline-4-carboxamide have been the subject of various studies to understand their interaction with enzymes, revealing a range of inhibitory mechanisms and kinetic profiles. These investigations are crucial for elucidating the structure-activity relationships that govern their biological effects.

Characterization of Competitive, Non-competitive, and Uncompetitive Inhibition

The mode of enzyme inhibition by this compound derivatives can vary, encompassing competitive, non-competitive, and uncompetitive mechanisms. jackwestin.comkhanacademy.orgjackwestin.com

Competitive Inhibition: In this mode, the inhibitor molecule, being structurally similar to the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. jackwestin.comkhanacademy.org The inhibitor and substrate are in direct competition for the same binding site. jackwestin.com This type of inhibition can be overcome by increasing the substrate concentration. khanacademy.org

Non-competitive Inhibition: Non-competitive inhibitors bind to an allosteric site, which is a site on the enzyme distinct from the active site. jackwestin.comnih.gov This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without affecting substrate binding. jackwestin.comnih.gov Consequently, the maximum reaction rate (Vmax) is lowered, and this effect cannot be reversed by increasing the substrate concentration. khanacademy.org

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds exclusively to the enzyme-substrate (ES) complex, often at an allosteric site. jackwestin.comjackwestin.com This binding event stabilizes the ES complex, leading to a decrease in both the Vmax and the Michaelis constant (Km). jackwestin.comyoutube.com Because the inhibitor does not compete with the substrate for the active site, increasing substrate concentration does not surmount this type of inhibition. jackwestin.com

Some studies have also reported mixed inhibition, which combines features of both competitive and uncompetitive inhibition, where the inhibitor can bind to either the free enzyme or the ES complex, typically with different affinities. jackwestin.comjackwestin.com

Investigation of Allosteric Modulation

Allosteric modulators function by binding to a site on a receptor or enzyme that is topographically distinct from the orthosteric (primary) binding site. nih.gov This interaction can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the endogenous ligand. nih.gov

Research has identified certain quinoline (B57606) carboxamide derivatives as allosteric modulators. For instance, 4-arylquinoline-2-carboxamides have been discovered as highly potent and selective negative allosteric modulators of the mGluR2 receptor. nih.gov Similarly, derivatives of heterocyclic carboxamides have been developed as selective positive allosteric modulators for the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov These findings highlight the potential for this chemical scaffold to interact with allosteric sites and modulate the function of important biological targets.

Study of Mechanism-Based Inhibition

Mechanism-based inhibition, also known as suicide inhibition, is an irreversible process where the inhibitor binds to the enzyme and is converted into a reactive intermediate by the enzyme's own catalytic mechanism. This reactive species then forms a covalent bond with the enzyme, leading to its permanent inactivation. While the search results allude to various inhibition mechanisms, there is no specific information available to confirm or deny the involvement of this compound derivatives in mechanism-based inhibition.

Kinetic Studies (e.g., Michaelis-Menten Kinetics, Ki Determination)

Kinetic studies are fundamental to characterizing the potency and mechanism of enzyme inhibitors. The Michaelis-Menten equation is a cornerstone of these analyses, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). khanacademy.orgnih.gov

Lineweaver-Burk plots, which graph the reciprocal of the reaction rate against the reciprocal of the substrate concentration, are frequently used to visualize kinetic data and differentiate between various types of inhibition. khanacademy.org From these plots and other kinetic analyses, the inhibition constant (Ki) can be determined. nih.gov The Ki value represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half and is a critical measure of an inhibitor's potency.

For example, a study on halo-substituted mixed ester/amide-based derivatives as jack bean urease inhibitors utilized Lineweaver-Burk plots to elucidate the enzyme inhibitory kinetic mechanism of the most potent derivative. researchgate.net Another study on 4-aminoquinoline-3-carboxamide derivatives as Bruton's tyrosine kinase (BTK) inhibitors reported potent inhibitory effects with IC₅₀ values in the nanomolar range. nih.gov The IC₅₀ value, which is the concentration of an inhibitor that reduces the enzyme activity by 50%, is another key parameter obtained from kinetic studies.

Identification and Characterization of Specific Biological Targets

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific molecular targets within the cell. A significant area of investigation has been their interaction with DNA and associated enzymes.

DNA-Targeting Mechanisms (e.g., DNA Cleavage, DNA Gyrase, Type IV Topoisomerase Inhibition)

DNA Cleavage:

Some quinoline derivatives have been shown to interact with DNA and induce its cleavage. This process can occur through several mechanisms, including oxidative cleavage and hydrolytic cleavage. sciepub.com Oxidative cleavage often involves the generation of reactive oxygen species that damage the deoxyribose sugar or the nucleobases. sciepub.com The interaction can involve the binding of the compound to the DNA, followed by a process that leads to the breaking of the phosphodiester backbone. sciepub.comclockss.org For instance, certain metal complexes of thiazole (B1198619) derivatives have demonstrated significant DNA cleavage activity. clockss.org The ability of a compound to cleave DNA is a critical aspect of its potential as a therapeutic agent, particularly in cancer chemotherapy. nih.gov

DNA Gyrase and Type IV Topoisomerase Inhibition:

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established and essential targets for antibacterial agents. nih.govnih.gov These enzymes are responsible for managing the topological state of DNA within the cell, a function that is vital for DNA replication, repair, and recombination. nih.govmdpi.com

DNA Gyrase: This enzyme introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP. mdpi.comnih.gov

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. mdpi.comnih.gov

A number of novel quinoline derivatives have been developed as inhibitors of both DNA gyrase and topoisomerase IV. nih.govmedchemexpress.com These inhibitors can act as dual-targeting agents, which is advantageous in overcoming bacterial resistance that may arise from mutations in a single target. nih.govnih.gov For example, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have been identified as potent inhibitors of the GyrB subunit of E. coli DNA gyrase. researchgate.net Similarly, another topoisomerase IV inhibitor, a quinoline derivative, demonstrated potent activity against both topoisomerase IV and DNA gyrase with IC₅₀ values in the sub-micromolar range. medchemexpress.com The inhibition of these essential enzymes ultimately disrupts bacterial DNA metabolism, leading to cell death.

Protein Kinase Inhibition (e.g., VEGFR-2, EGFR, BRAF)

Derivatives of the quinoline carboxamide scaffold have been investigated for their potential to inhibit various protein kinases involved in cancer cell signaling pathways.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govrsc.org Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. nih.govrsc.org Certain quinolinone derivatives have demonstrated significant VEGFR-2 inhibitory activity. For instance, compounds combining a quinolinone core with a phenyl or 4-methoxyphenyl (B3050149) ring have shown noteworthy potency, with IC50 values of 48.8 nM and 51.09 nM, respectively, comparable to the established inhibitor sorafenib. nih.gov The structural features, including the heteroaryl moiety and a terminal hydrophobic tail, are considered important for interaction with the ATP-binding site and an allosteric site of VEGFR-2. rsc.org A sufficient margin between the in vitro VEGFR-2 IC50 and the unbound average plasma concentration is considered to minimize the risk of hypertension, a side effect associated with VEGFR-2 inhibition. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is another critical target in oncology, and its inhibition can disrupt cancer cell proliferation. nih.gov Quinoline derivatives have emerged as potent EGFR kinase inhibitors. nih.gov For example, new 2-mercapto-quinazolin-4-one analogs have been synthesized and evaluated for their EGFR tyrosine kinase (EGFR-TK) inhibitory activity. nih.gov One derivative, characterized by a 2-benzyl-thio function, exhibited an IC50 value of 13.40 nM against EGFR-TK, which was more potent than the reference drug gefitinib (B1684475) (IC50 = 18.14 nM). nih.gov Molecular modeling studies suggest that these compounds can interact with key amino acid residues in the EGFR kinase domain, such as Lys745, through π-π interactions, similar to the binding mode of gefitinib. nih.gov Additionally, some quinoxaline (B1680401) derivatives have been identified as dual inhibitors of EGFR and COX-2. rsc.org

While direct studies on this compound derivatives targeting BRAF were not prominent in the reviewed literature, the broader family of quinoline-based compounds shows significant promise as inhibitors of key protein kinases in cancer.

Topoisomerase I and II Inhibition

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. nih.govmdpi.com Derivatives of quinoline-4-carboxamide have been investigated as potential inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov

A series of tetracyclic quinoline-carboxamides have been shown to act as mixed Topo I/II inhibitors. nih.gov These compounds displayed cytotoxicities comparable to the known acridine-4-carboxamide inhibitor DACA. nih.gov Notably, their potency was not significantly reduced in cell lines resistant to Topo II inhibitors, suggesting that their cytotoxic effects are not solely dependent on Topo II inhibition. nih.gov

The inhibition of Topo II can occur through two primary mechanisms: poisoning, which stabilizes the DNA-enzyme cleavage complex leading to DNA breaks, or catalytic inhibition, which blocks the enzyme's activity without causing DNA damage. mdpi.com Acridine-thiosemicarbazone derivatives, for instance, have demonstrated the ability to inhibit topoisomerase IIα. nih.gov

While specific studies focusing exclusively on this compound derivatives as topoisomerase inhibitors are limited, the broader class of quinoline-carboxamides represents a promising scaffold for the development of new anticancer agents targeting these crucial enzymes. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a recognized therapeutic strategy in oncology. nih.govfrontiersin.org Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel HDAC inhibitors. nih.govfrontiersin.org

In a study exploring these derivatives, compounds were synthesized with either a hydroxamic acid or a hydrazide group as the zinc-binding group (ZBG), a critical component for interacting with the zinc ion in the HDAC active site. nih.govfrontiersin.org The 2-substituted phenylquinoline-4-carboxylic acid portion of the molecules serves as the "cap" group, which interacts with the surface of the enzyme. nih.gov

Enzymatic assays revealed that some of these compounds exhibit significant selectivity for HDAC3 over other class I HDACs (HDAC1 and HDAC2) and the class IIb HDAC6. nih.govfrontiersin.org For instance, compound D28 , a hydroxamic acid derivative, and its hydrazide analog D29 showed marked HDAC3 selectivity. nih.gov Interestingly, while the hydrazide-containing compounds demonstrated improved enzymatic inhibitory activity, they did not show significant antiproliferative potency in vitro. nih.govfrontiersin.org

The selective inhibition of HDAC3 is considered a promising approach for cancer treatment, potentially offering improved therapeutic specificity and a better safety profile compared to non-selective HDAC inhibitors. frontiersin.orgnih.gov

Tubulin Polymerization Interference

Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton and play a crucial role in mitosis. frontiersin.org Interference with tubulin polymerization is a clinically validated mechanism for anticancer drugs. frontiersin.org A novel series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net

These compounds have been shown to bind to the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net One particular derivative, 7b , displayed potent in vitro cytotoxic activity against SK-OV-3 and HCT116 cancer cell lines with IC50 values of 0.5 µM and 0.2 µM, respectively. nih.govresearchgate.net The antiproliferative activity of these compounds was found to correlate with their ability to inhibit tubulin polymerization. nih.govresearchgate.net

Furthermore, immunofluorescence analysis confirmed that these selected compounds disrupt the assembly of the mitotic spindle. nih.govresearchgate.net This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase. nih.govresearchgate.net Molecular docking studies have further supported the interaction of these derivatives at the colchicine binding site of tubulin. nih.govresearchgate.net Other quinoline derivatives have also been investigated as tubulin polymerization inhibitors, with some showing activity comparable to combretastatin (B1194345) A-4 (CA-4), a well-known tubulin inhibitor. frontiersin.org

Other Enzyme Systems (e.g., α-glucosidase, COX, PDE4, TRPV1)

Derivatives of this compound and related quinoline/quinazolinone structures have been explored for their inhibitory effects on a variety of other enzyme systems.

Cyclooxygenase (COX) Inhibition:

Substituted 2-mercapto-4(3H)-quinazolinones have been synthesized and evaluated as anti-inflammatory agents through the inhibition of COX-1 and COX-2 enzymes. researchgate.netnih.gov Several compounds in this class exhibited effective and selective COX-2 inhibitory activity. researchgate.netnih.gov For example, compounds 1 , 11 , 12 , 13 , 15 , 17 , and 25 showed IC50 values for COX-2 inhibition in the range of 0.70–2.0 μM, with selectivity indices greater than 50. nih.gov Molecular docking studies indicated that these compounds bind effectively to the COX-2 active site. researchgate.netnih.gov Similarly, certain 4-carboxyl quinoline derivatives have been designed as selective COX-2 inhibitors, with one compound, 9e , demonstrating higher potency and selectivity than celecoxib. researchgate.netnih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Inhibition:

TRPV1 is an ion channel involved in pain perception and is a target for analgesic drug development. mdpi.comresearchgate.net While direct studies on this compound are limited, related structures have been investigated. For instance, the lidocaine (B1675312) derivative QX-314 has been shown to permeate and block TRPV1 channels. nih.gov A series of piperidine (B6355638) carboxamides have also been developed as potent TRPV1 antagonists. researchgate.net The discovery of dual TRPA1 and TRPV1 antagonists highlights the potential for developing novel pain therapeutics. mdpi.com

Information regarding the inhibition of α-glucosidase and PDE4 by this compound derivatives was not prominent in the reviewed scientific literature.

Translation Elongation Factor Inhibition (e.g., PfEF2)

A series of quinoline-4-carboxamides have been identified as potent antimalarial agents with a novel mechanism of action: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2). nih.govimperial.ac.ukdundee.ac.uknih.gov PfEF2 is a crucial enzyme for protein synthesis in the malaria parasite. nih.gov

The discovery of this series originated from a phenotypic screen against the blood stage of P. falciparum. nih.govimperial.ac.uk The initial hit compound was optimized to produce lead molecules with low nanomolar in vitro potency. nih.govimperial.ac.uknih.gov One such derivative, DDD107498 , demonstrated excellent pharmacokinetic properties and potent in vivo efficacy in a mouse model of malaria. nih.govimperial.ac.ukdundee.ac.uknih.gov The favorable profile of this compound, coupled with its unique mechanism of action, led to its progression into preclinical development. nih.govimperial.ac.ukdundee.ac.uk

Cellular and Molecular Mechanisms of Action (In Vitro)

The in vitro cellular and molecular mechanisms of action for this compound and its related derivatives are multifaceted, primarily centering on the induction of cell cycle arrest and apoptosis in cancer cells.

Derivatives of 2-phenylquinoline-4-carboxylic acid, developed as HDAC inhibitors, have been shown to induce G2/M phase cell cycle arrest in K562 leukemia cells. nih.govfrontiersin.org This arrest is a common consequence of DNA damage or mitotic spindle disruption, preventing the cell from proceeding into mitosis. Following cell cycle arrest, these compounds were also found to promote apoptosis, or programmed cell death, which is a key mechanism for eliminating cancerous cells. nih.govfrontiersin.org

Similarly, 2-phenylquinoline-4-carboxamide derivatives that function as tubulin polymerization inhibitors also lead to a G2/M phase arrest. nih.govresearchgate.net By disrupting the formation of the mitotic spindle, these compounds prevent proper chromosome segregation, ultimately triggering the apoptotic cascade. nih.govresearchgate.net Immunofluorescence assays have visually confirmed the disruption of the microtubule network in cells treated with these compounds. nih.govresearchgate.net

The antimalarial quinoline-4-carboxamides exert their effect through a distinct mechanism. By inhibiting the parasite's translation elongation factor 2 (PfEF2), they effectively shut down protein synthesis, leading to parasite death. nih.gov This mechanism is novel among antimalarial drugs and contributes to the activity of these compounds against multiple life-cycle stages of the parasite. nih.govimperial.ac.ukdundee.ac.uk

The table below summarizes the in vitro inhibitory activities of selected this compound derivatives and related compounds.

| Compound/Derivative Class | Target | Activity (IC50/EC50) | Cell Line/System | Reference |

| 2-Benzyl-thio-quinazolin-4-one | EGFR-TK | 13.40 nM | - | nih.gov |

| Quinolinone derivative | VEGFR-2 | 48.8 nM | - | nih.gov |

| 2-Phenylquinoline-4-carboxamide (7b) | Tubulin Polymerization | 0.5 µM (SK-OV-3), 0.2 µM (HCT116) | SK-OV-3, HCT116 | nih.gov |

| 2-Mercapto-4(3H)-quinazolinone (15) | COX-2 | 0.70-2.0 µM | - | nih.gov |

| Quinoline-4-carboxamide (DDD107498) | P. falciparum (3D7) | Low nanomolar | P. falciparum 3D7 | nih.gov |

| 2-Phenylquinoline-4-carboxylic acid (D28) | HDAC3 | Selective Inhibition | K562 | nih.gov |

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a primary mechanism through which quinoline-4-carboxamide derivatives exert their effects. Studies show that these compounds can trigger apoptosis through various cellular signals.

One series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives was found to induce massive apoptosis following the disruption of autophagy. nih.gov The apoptotic process was confirmed by the immunoblot analysis of key protein markers. Specifically, treatment with these derivatives led to the cleavage of both caspase-9 and poly(ADP-ribose) polymerase (PARP), indicating the activation of the intrinsic apoptosis pathway. nih.gov

Further investigations into novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives also confirmed their potent ability to induce apoptosis in cancer cells. nih.gov The apoptotic potential of these molecules was demonstrated using staining methods like acridine (B1665455) orange/ethidium bromide (AO/EB) and Hoechst/propidium iodide (PI), which allow for the visualization of morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. nih.gov One of the standout compounds, designated 7a, was particularly efficient at inducing apoptosis across a panel of cancer cells. nih.gov This process is often linked to the activation of a cascade of caspase enzymes, which are central executioners of apoptosis. nih.gov

The table below summarizes findings related to apoptosis induction by different quinoline-4-carboxamide derivatives.

| Derivative Class | Key Findings | Method of Detection | Reference |

| 6-cinnamamido-quinoline-4-carboxamide (CiQ) | Induces apoptosis following autophagy disruption. | Immunoblotting for cleaved caspase-9 and PARP. | nih.gov |

| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide | Potently induces apoptosis in various cancer cells. | Acridine orange/PI and Hoechst/PI staining. | nih.gov |

| Steroidal 5α,8α-endoperoxide derivatives | Induces apoptosis via the intrinsic pathway. | Western blotting for Bax, Bcl-2, caspase-3, and caspase-9. |

Cell Cycle Arrest Analysis

In addition to inducing cell death, many quinoline-4-carboxamide derivatives can halt the proliferation of cells by causing cell cycle arrest. This prevents cells from dividing and growing uncontrollably.

Studies on various carboxamide derivatives have shown they can arrest the cell cycle at different phases. For instance, some synthetic 1,2,4-triazole-3-carboxamide derivatives were found to exert their antiproliferative effects by inducing cell cycle arrest. Similarly, a chalcone (B49325) derivative demonstrated the ability to induce significant G2/M phase arrest in ovarian cancer cell lines, an effect that was observed within 12 hours of treatment. This arrest at the G2/M checkpoint prevents the cell from entering mitosis.

Flow cytometry is the standard technique used to analyze cell cycle distribution. In one study, leukemia cells treated with a DNA intercalating quinoline derivative, BPTQ, showed a dose-dependent arrest at the S and G2/M phases of the cell cycle. nih.gov Another investigation on novel 2-substituted-quinoxaline analogues found that a lead compound induced cell cycle arrest at the G1 transition and increased the percentage of cells in the G2/M and pre-G1 phases.

The table below details the effects of different related carboxamide derivatives on the cell cycle.

| Derivative Class | Phase of Arrest | Cell Line | Method of Analysis | Reference |

| 1,2,4-Triazole-3-carboxamides | Not specified | Leukemia cells | Flow cytometry | |

| Chalcone derivative 1C | G2/M Phase | Ovarian cancer (A2780) | Flow cytometry | |

| 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) | S and G2/M Phase | Leukemia cells | Flow cytometry | nih.gov |

| 2-substituted-quinoxaline analogues | G1, G2/M, pre-G1 | Breast cancer (MCF-7) | Flow cytometry |

Modulation of Protein Expression (e.g., Western Blotting)

The biological effects of quinoline-4-carboxamide derivatives are underpinned by their ability to alter the expression levels of critical proteins involved in cell survival, proliferation, and death. Western blotting is a key technique used to detect these changes.

In the context of apoptosis, treatment with these derivatives has been shown to modulate the levels of proteins in the Bcl-2 family. For example, a study on a DNA intercalating quinoline derivative led to an increase in the Bax:Bcl-2 ratio, which promotes apoptosis by increasing mitochondrial outer membrane permeabilization. nih.gov Similarly, a steroidal derivative was found to upregulate the pro-apoptotic protein Bax while having no significant effect on the anti-apoptotic protein Bcl-2.

Furthermore, the activation of executive caspases is a hallmark of apoptosis. Western blot analyses have confirmed the cleavage of caspase-3, caspase-9, and PARP in response to treatment with various quinoline-4-carboxamide and related derivatives. nih.gov The cleavage of PARP by activated caspase-3 is considered a definitive marker of apoptosis. nih.gov Other studies have shown modulation of proteins involved in cell cycle regulation and signaling pathways, such as p21, PCNA, and the phosphorylation of Rb and Bad proteins.

| Derivative/Compound | Modulated Protein | Effect | Cellular Process Affected | Reference |

| BPTQ (a quinoline derivative) | Bax:Bcl-2 ratio | Increased | Apoptosis | nih.gov |

| Chalcone derivative 1C | p21, PCNA, p-Rb, p-Bad, cleaved PARP | Modulated activity | Cell Cycle & Apoptosis | |

| Steroidal derivative 7j | Bax | Upregulated | Apoptosis | |

| Steroidal derivative 7j | Cleaved Caspase-3 & -9 | Increased | Apoptosis | |

| 6-cinnamamido-quinoline-4-carboxamide (CiQ) | Cleaved Caspase-9 & PARP | Increased | Apoptosis | nih.gov |

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is another mechanism implicated in the biological activity of quinoline-based compounds. ROS are highly reactive molecules, and their excessive accumulation can induce oxidative stress, leading to cellular damage and apoptosis.

The mechanism often involves a one-electron reduction of the quinone or quinoline structure to a semiquinone radical, which then reacts with molecular oxygen to produce a superoxide (B77818) anion (O₂⁻). This initiates a cascade of ROS production.

Studies on a chalcone derivative have shown that its ability to induce cell cycle arrest and apoptosis is closely associated with the generation of ROS. The crucial role of ROS was confirmed when an antioxidant, N-acetylcysteine (NAC), was able to prevent the compound-induced G2/M arrest. In another study, a steroidal derivative was also found to significantly increase ROS generation in a dose-dependent manner, which was deemed accountable for its apoptosis-inducing effects. The intracellular ROS levels were measured using fluorescent probes like H2DCFDA, which becomes highly fluorescent upon oxidation by ROS. This link between the compound's action and ROS production highlights a key pathway for its cytotoxic effects.

In Vitro Biological Screening and Efficacy Assessment

High-Throughput Screening Methodologies

No specific high-throughput screening (HTS) methodologies have been reported in the scientific literature for the compound 2-Mercaptoquinoline-4-carboxamide. While HTS is a common approach in drug discovery for screening large libraries of chemicals, there is no evidence of its application to this particular compound.

Antimicrobial Activity Evaluation

There is no available data on the antimicrobial activity of this compound.

Specific Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial strains have not been documented in published research.

There is no information available regarding the antifungal activity of this compound.

Cytotoxicity Assays Against Cancer Cell Lines

No studies detailing the cytotoxicity of this compound against cancer cell lines have been found.

There is no published data on the cytotoxic evaluation of this compound in human tumor cell lines such as MCF-7, A549, HepG2, HCT116, or HeLa.

There is no information available regarding the selective cytotoxicity of this compound against normal cell lines.

Antioxidant Activity Evaluation (e.g., DPPH Method)

The evaluation of the antioxidant potential of novel chemical entities is a critical step in the discovery of new therapeutic agents. One of the most widely employed and well-established methods for this purpose is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov This spectrophotometric assay is valued for its simplicity, rapidity, and reliability in determining the ability of a compound to act as a free radical scavenger. youtube.comisnff-jfb.com

The principle of the DPPH method is based on the interaction of an antioxidant molecule with the stable DPPH free radical. nih.gov The DPPH radical is characterized by a deep purple color in solution, with a strong absorption maximum typically observed around 517 nm. nih.govacmeresearchlabs.in When a compound with antioxidant properties is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This process neutralizes the free radical, resulting in the formation of the reduced, non-radical form, DPPH-H. acmeresearchlabs.inresearchgate.net This reduction is accompanied by a stoichiometric loss of the violet color, which turns into a pale yellow, leading to a decrease in absorbance at 517 nm. researchgate.netmdpi.com The degree of this discoloration is directly proportional to the radical scavenging capacity of the tested compound. researchgate.net The results are often expressed as the percentage of inhibition of the DPPH radical or as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov

While the antioxidant properties of numerous quinoline (B57606) derivatives have been investigated and reported in scientific literature, a comprehensive search for studies on the specific compound This compound reveals a notable absence of data. nih.govresearchgate.netresearchgate.netui.ac.idnih.gov Despite the common application of the DPPH assay to evaluate the antioxidant potential of heterocyclic compounds, including various quinoline-based structures, no specific research findings or data tables concerning the in vitro antioxidant activity of this compound could be identified in the reviewed literature. Therefore, its capacity to scavenge free radicals, as would be determined by the DPPH method or other antioxidant assays, remains undocumented.

Advanced Analytical Techniques in 2 Mercaptoquinoline 4 Carboxamide Research

Chromatographic Separation Techniques for Purification and Analysis

Chromatography, a cornerstone of analytical chemistry, offers a powerful platform for the separation of components within a mixture. This is achieved through the differential partitioning of the analytes between a stationary phase and a mobile phase. For a molecule like 2-Mercaptoquinoline-4-carboxamide, which possesses multiple functional groups including a thiol, an amide, and a quinoline (B57606) core, a variety of chromatographic strategies can be employed.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of quinoline derivatives. nih.govbas.bg Reversed-phase HPLC, in particular, is well-suited for separating moderately polar compounds like this compound. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential hydrophobic interactions of the analytes with the stationary phase.

Method development for the HPLC analysis of this compound would involve the optimization of several parameters:

Mobile Phase Composition: The ratio of organic solvent to water is adjusted to control the retention time of the compound. A higher percentage of organic solvent generally leads to faster elution.

pH of the Mobile Phase: The quinoline nitrogen and the thiol group of the target molecule have ionizable protons. Adjusting the pH of the mobile phase can alter the compound's charge and, consequently, its retention behavior. Buffers are often incorporated into the mobile phase to maintain a constant pH.

Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing the efficiency and resolution of the separation.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns packed with smaller particles (sub-2 µm), which allows for higher separation efficiency, faster analysis times, and improved resolution. nih.gov The principles of separation in UPLC are the same as in HPLC, but the higher operating pressures require specialized instrumentation. The enhanced resolution of UPLC can be particularly advantageous when analyzing complex mixtures containing this compound and its potential isomers or degradation products.

Table 1: Illustrative HPLC Parameters for Quinoline Derivative Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (gradient) | Gradient elution allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. |

| Detection | UV at 254 nm and 320 nm | Quinoline systems exhibit strong UV absorbance. |

| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. chromatographyonline.com For the analysis of this compound, its volatility and thermal stability would be critical considerations. The presence of the polar carboxamide and thiol groups may necessitate derivatization to increase its volatility and prevent unwanted interactions with the GC column. Common derivatization agents, such as silylating agents, can be used to convert these polar functional groups into less polar and more volatile derivatives.

The selection of the stationary phase in the GC column is crucial for achieving the desired separation. For sulfur-containing compounds, specialized columns may be required to prevent peak tailing and ensure good peak shape. azom.comresearchgate.net A flame ionization detector (FID) is a common detector for GC analysis of organic compounds, while a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), would offer enhanced selectivity and sensitivity for this compound. chromatographyonline.com

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume in solution. nih.govchromatographyonline.com This technique is primarily used for the analysis of large molecules like proteins and polymers. However, SEC can be a valuable tool in the study of this compound in the context of its interactions with biological macromolecules. rsc.orgnih.gov

For instance, if this compound is being investigated for its ability to bind to a specific protein, SEC can be used to separate the protein-ligand complex from the unbound small molecule. By monitoring the elution profile, one can gain insights into the binding affinity and stoichiometry of the interaction. This approach is particularly useful in drug discovery and development for characterizing the binding of small molecule inhibitors to their target proteins. nih.gov

Ion-Exchange Chromatography (IEC)

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. harvardapparatus.commtc-usa.com This technique utilizes a stationary phase with charged functional groups that interact with oppositely charged analytes. The retention of the analytes is controlled by the pH and ionic strength of the mobile phase.

This compound possesses both acidic (thiol group) and basic (quinoline nitrogen) functionalities. This amphoteric nature makes it amenable to separation by both cation-exchange and anion-exchange chromatography, depending on the pH of the mobile phase.

Cation-Exchange Chromatography: At a pH below the pKa of the quinoline nitrogen, the molecule will be positively charged and can bind to a negatively charged cation-exchange resin.

Anion-Exchange Chromatography: At a pH above the pKa of the thiol group, the molecule will be negatively charged and can bind to a positively charged anion-exchange resin.

IEC is a powerful technique for the purification of this compound from charged impurities or for its separation from other charged species in a complex mixture. google.com

Hyphenated Chromatographic-Mass Spectrometric Systems (LC-MS, GC-MS)

The coupling of chromatographic techniques with mass spectrometry (MS) provides an unparalleled level of analytical power, combining the separation capabilities of chromatography with the high sensitivity and structural information provided by mass spectrometry.

LC-MS: Liquid Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of a wide range of compounds, including quinoline derivatives. acs.orgnih.gov Following separation by HPLC or UPLC, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions from the analytes in the liquid phase. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ions, providing valuable structural information and enhancing the selectivity of the analysis. nih.gov The fragmentation patterns of quinoline derivatives often involve the loss of small neutral molecules like HCN. cdnsciencepub.comchempap.org

GC-MS: Gas Chromatography-Mass Spectrometry is the method of choice for the analysis of volatile and thermally stable compounds. madison-proceedings.com After separation by GC, the analytes enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectra contain a wealth of structural information due to the extensive fragmentation that occurs. The fragmentation pattern of this compound in GC-MS would be expected to show characteristic fragments corresponding to the quinoline core, the carboxamide group, and the sulfur-containing moiety. researchgate.net

Integration of Analytical Data for Comprehensive Compound Characterization

A single analytical technique rarely provides all the necessary information for the complete characterization of a compound. A comprehensive understanding of this compound requires the integration of data from multiple analytical methods.

For instance, HPLC or UPLC can be used to determine the purity of a synthetic batch and to quantify the compound in various samples. The retention time provides information about its polarity. The UV-Vis spectrum obtained from a diode-array detector (DAD) can give preliminary structural information based on the chromophores present.

LC-MS and GC-MS are then employed to confirm the molecular weight of the compound and to elucidate its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy are essential for the definitive structural elucidation of this compound. The integration of chromatographic data (purity, retention behavior) with spectroscopic data (structural information) allows for the unambiguous identification and comprehensive characterization of the compound. This integrated approach is crucial for quality control in synthesis, for metabolism studies, and for understanding its behavior in biological systems.

Medicinal Chemistry Principles and Lead Optimization Strategies for 2 Mercaptoquinoline 4 Carboxamide Scaffolds

Rational Drug Design Paradigms Applied to Quinoline (B57606) Carboxamides

Rational drug design is a cornerstone of modern medicinal chemistry, employing computational tools to predict and analyze the interaction between a ligand and its biological target. patsnap.com For quinoline carboxamides, these in silico methods are instrumental in understanding the structural requirements for biological activity and in designing more potent and selective molecules.

Molecular docking simulations, for instance, can predict the binding orientation of 2-mercaptoquinoline-4-carboxamide derivatives within a target's active site. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies might reveal that the mercapto group of the quinoline ring forms a crucial interaction with a specific amino acid residue, while the carboxamide moiety engages in hydrogen bonding with the protein backbone. This information is invaluable for guiding the design of new analogs with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. patsnap.com By analyzing a dataset of this compound analogs with known activities, QSAR models can identify the physicochemical properties, such as lipophilicity, electronic effects, and steric parameters, that are critical for potency. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted efficacy.

Lead Discovery and Hit-to-Lead Progression

The journey from a "hit"—a compound showing initial activity in a screen—to a "lead"—a compound with more drug-like properties—is a critical phase in drug discovery. drugtargetreview.comupmbiomedicals.com For the this compound scaffold, this process begins with the identification of initial hits, often through high-throughput screening (HTS) of large compound libraries. upmbiomedicals.com

Once a hit is identified, the hit-to-lead process commences, focusing on improving potency, selectivity, and pharmacokinetic properties. drugtargetreview.comupmbiomedicals.com This typically involves the synthesis of a small, focused library of analogs around the initial hit structure. For instance, if the initial hit is this compound, chemists might explore variations in the substituents on the quinoline ring or on the carboxamide nitrogen to probe the structure-activity relationship (SAR). patsnap.com

A key aspect of this stage is the iterative cycle of design, synthesis, and testing. patsnap.com Promising compounds from the initial focused library are further evaluated in more complex biological assays to assess their cellular activity and potential off-target effects. This progression helps to weed out compounds with undesirable properties early in the discovery pipeline. drugtargetreview.com

Lead Optimization Strategies

Lead optimization is the process of refining a lead compound to produce a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. danaher.comcriver.com This multifaceted process employs a variety of strategies to enhance the therapeutic potential of the this compound scaffold.

Structure-Based and Ligand-Based Optimization Approaches

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two complementary approaches used in lead optimization. danaher.com SBDD relies on the three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. danaher.comkubinyi.de This structural information allows for the rational design of ligands that fit precisely into the binding site. For this compound derivatives, if the target structure is known, SBDD can guide modifications to enhance binding affinity and selectivity. nih.gov For example, the design of a novel inhibitor might involve extending a substituent to reach a previously unoccupied hydrophobic pocket in the target protein.

In the absence of a target structure, LBDD methods are employed. danaher.com These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling, a key LBDD technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are required for biological activity. This pharmacophore model can then be used as a template to design new this compound analogs with improved properties.

Combinatorial Chemistry and Library Synthesis for Diversity Generation